molecular formula C16H19N5O2 B2441304 N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide CAS No. 1385268-15-4

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide

Cat. No. B2441304
CAS RN: 1385268-15-4
M. Wt: 313.361
InChI Key: NGHFJZIJZHARHI-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide, also known as CTM-4, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of triazole derivatives, which have shown promising results in various biological activities. CTM-4 has been extensively studied for its potential applications in the field of medicinal chemistry, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has also been shown to inhibit the activity of matrix metalloproteinase-2, which is involved in cancer metastasis.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has shown promising results in various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in various biological activities, which makes it a potential candidate for drug development. However, N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has also shown some cytotoxicity in certain cell lines, which needs to be further investigated.

Future Directions

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has several potential future directions. It can be further studied for its potential as an inhibitor of protein kinase CK2, which is a target for cancer therapy. N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can also be further studied for its potential as an anti-inflammatory and antimicrobial agent. Further studies can also be conducted to elucidate the mechanism of action of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide and to investigate its potential side effects. Overall, N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has shown promising results in various biological activities, and further studies are needed to fully explore its potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide involves the reaction of 5-ethyl-1-(4-propan-2-yloxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid with cyanomethyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified by column chromatography. The yield of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide obtained through this method is around 70%.

Scientific Research Applications

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide has also been studied for its potential as an inhibitor of protein kinase CK2, which is a target for cancer therapy.

properties

IUPAC Name

N-(cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-4-14-15(16(22)18-10-9-17)19-20-21(14)12-5-7-13(8-6-12)23-11(2)3/h5-8,11H,4,10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHFJZIJZHARHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide

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